3-(4-Fluorophenyl)-6-methylindan-1-one
Description
Properties
CAS No. |
80272-23-7 |
|---|---|
Molecular Formula |
C16H13FO |
Molecular Weight |
240.27 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H13FO/c1-10-2-7-13-14(9-16(18)15(13)8-10)11-3-5-12(17)6-4-11/h2-8,14H,9H2,1H3 |
InChI Key |
DMZGDJOWXYJRMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Chalcone Derivatives with 4-Fluorophenyl Substituents
Chalcones (α,β-unsaturated ketones) share structural similarities with indanones due to their ketone backbone and aromatic substituents. Key analogs include:
SAR Insights :
Pyrazole and Thiazole Derivatives
Pyrazole and thiazole scaffolds incorporating 4-fluorophenyl groups highlight conformational influences:
Structural Notes:
Pyrimidine Derivatives
The fluorophenyl group contributes to target engagement via hydrophobic interactions .
Ezetimibe Analogs
Ezetimibe (1-(4-fluorophenyl)-3-(4-fluorophenyl)-azetidinone) shares the 4-fluorophenyl motif but features a larger azetidinone core. Its structure enables cholesterol absorption inhibition via NPC1L1 binding . While pharmacologically distinct, it underscores the versatility of fluorophenyl groups in drug design.
Q & A
Q. What are the key considerations in synthesizing 3-(4-Fluorophenyl)-6-methylindan-1-one, and how can purity be ensured?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation to form the indanone core, followed by fluorophenyl group introduction via cross-coupling or nucleophilic substitution. Critical steps include:
- Acylation Control: Use Lewis acids (e.g., AlCl₃) to promote cyclization while avoiding over-acylation.
- Fluorophenyl Incorporation: Optimize reaction temperature (80–120°C) and catalyst (e.g., Pd-based for Suzuki coupling) to ensure regioselectivity.
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity can be confirmed via melting point analysis and HPLC (≥95% purity threshold) .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Identify fluorophenyl (δ ~7.2–7.8 ppm for aromatic protons) and methylindanone (δ ~2.5 ppm for CH₃) groups. Coupling constants (e.g., J = 8–10 Hz for ortho-F protons) confirm substitution patterns.
- IR: Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1220 cm⁻¹ (C-F).
- X-ray Crystallography: Single-crystal diffraction (Cu-Kα or Mo-Kα radiation) at low temperatures (e.g., 113 K) reduces thermal motion artifacts. Data collection and refinement via SHELXL (e.g., R-factor < 0.05) ensure structural accuracy .
Advanced Research Questions
Q. How can contradictions in X-ray crystallographic data (e.g., disorder, twinning) be resolved during structural refinement?
Methodological Answer:
- Disorder Handling: Use PART instructions in SHELXL to model split positions, with occupancy factors refined to <1.0. Apply restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters .
- Twinning Analysis: Test for twinning via Hooft/Y statistics in PLATON. If detected (twin fraction >0.3), apply twin-law matrices (e.g., -h, -k, l) during refinement.
- Hydrogen Bonding: Validate using ORTEP-3 to visualize intermolecular interactions (e.g., C-H···O/F) and ensure geometric plausibility (distance: 2.2–3.0 Å; angle: 120–180°) .
Q. How can ring puckering in the indanone core be quantified, and what insights does this provide?
Methodological Answer:
- Cremer-Pople Parameters: Calculate puckering amplitude (θ) and phase angle (φ) using atomic coordinates. For a five-membered ring, θ > 0.2 Å indicates significant puckering. Software like PARST or PLATON automates this analysis .
- Conformational Impact: Puckering affects electronic distribution (e.g., dipole moments) and intermolecular interactions. Compare θ values across derivatives to correlate structure with reactivity or solubility.
Q. How to address enantiomeric resolution challenges in chiral derivatives of this compound?
Methodological Answer:
- Chiral Chromatography: Use HPLC with cellulose-based chiral columns (e.g., Chiralpak IA) and isopropanol/hexane mobile phases. Optimize flow rate (0.5–1.0 mL/min) for baseline separation.
- Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra (e.g., Gaussian 16, B3LYP/6-31G*) to assign absolute configuration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
